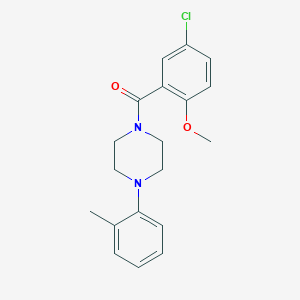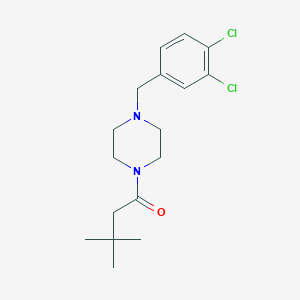
1-(5-chloro-2-methoxybenzoyl)-4-(2-methylphenyl)piperazine
Übersicht
Beschreibung
1-(5-chloro-2-methoxybenzoyl)-4-(2-methylphenyl)piperazine, also known as CMMP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazines, which are organic compounds that have a wide range of biological activities.
Wirkmechanismus
The precise mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-4-(2-methylphenyl)piperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to increase the release of dopamine and serotonin in certain brain regions, which could explain its effects on behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate a wide range of physiological and behavioral processes, including locomotor activity, anxiety-like behavior, cognitive function, and pain perception. These effects are thought to be mediated by the modulation of neurotransmitter systems in the brain, as well as the activation of certain signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(5-chloro-2-methoxybenzoyl)-4-(2-methylphenyl)piperazine is its high selectivity for certain receptors in the brain, which allows for precise modulation of specific neural circuits. This could be useful for studying the role of these circuits in various physiological and pathological processes. However, one of the limitations of this compound is its complex synthesis method, which limits its availability and applicability in certain research settings.
Zukünftige Richtungen
There are several future directions for research on 1-(5-chloro-2-methoxybenzoyl)-4-(2-methylphenyl)piperazine. One area of interest is the development of more efficient synthesis methods that could increase the availability and accessibility of this compound. Another area of interest is the exploration of its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological and behavioral processes.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-2-methoxybenzoyl)-4-(2-methylphenyl)piperazine has been studied extensively for its potential use as a research tool in neuroscience and pharmacology. It has been shown to have affinity for several receptors in the brain, including the serotonin 5-HT1A and 5-HT2A receptors, as well as the dopamine D2 receptor. These receptors are involved in a wide range of physiological and pathological processes, and their modulation by this compound could provide insights into the underlying mechanisms of these processes.
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-5-3-4-6-17(14)21-9-11-22(12-10-21)19(23)16-13-15(20)7-8-18(16)24-2/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPICKYATNWUDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B4429698.png)
![5-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4429700.png)


![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4429734.png)
![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4429742.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B4429747.png)

![4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4429757.png)


![3-ethyl-N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4429784.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4429795.png)